molecular formula C12H12FNO B2721553 3-[(4-Fluorophenyl)amino]cyclohex-2-en-1-one CAS No. 191089-78-8

3-[(4-Fluorophenyl)amino]cyclohex-2-en-1-one

Cat. No.: B2721553
CAS No.: 191089-78-8
M. Wt: 205.232
InChI Key: CVWCZFGLTFWSEK-UHFFFAOYSA-N
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Description

3-[(4-Fluorophenyl)amino]cyclohex-2-en-1-one is a chemical compound that has garnered significant interest in scientific research due to its potential biological activity and various applications. This compound is characterized by the presence of a fluorophenyl group attached to an amino-cyclohexenone structure, which contributes to its unique chemical properties.

Preparation Methods

The synthesis of 3-[(4-Fluorophenyl)amino]cyclohex-2-en-1-one typically involves the reaction of 4-fluoroaniline with cyclohex-2-en-1-one under specific conditions. One common method involves the use of N-Bromosuccinimide in acetonitrile at room temperature, followed by the addition of sodium isothiocyanate . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

3-[(4-Fluorophenyl)amino]cyclohex-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[(4-Fluorophenyl)amino]cyclohex-2-en-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound’s biological activity makes it a candidate for studies in cell biology and biochemistry.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(4-Fluorophenyl)amino]cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. Detailed studies are required to elucidate the exact pathways and targets involved .

Comparison with Similar Compounds

3-[(4-Fluorophenyl)amino]cyclohex-2-en-1-one can be compared with similar compounds such as 3-[(4-Bromo-2-fluorophenyl)amino]cyclohex-2-en-1-one While both compounds share a similar core structure, the presence of different substituents (fluorine vs bromine) can lead to variations in their chemical reactivity and biological activity

Properties

IUPAC Name

3-(4-fluoroanilino)cyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNO/c13-9-4-6-10(7-5-9)14-11-2-1-3-12(15)8-11/h4-8,14H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVWCZFGLTFWSEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC(=O)C1)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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